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molecular formula C14H31BrO2Si B8759001 {2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane

{2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane

Cat. No. B8759001
M. Wt: 339.38 g/mol
InChI Key: QOCVBWIZSVHVHT-UHFFFAOYSA-N
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Patent
US08198483B2

Procedure details

2-{[tert-Butyl(dimethyl)silyl]oxy}ethanol (1.82 g), 1,6-dibromohexane (7.56 g) and tetrabutylammonium bromide (0.067 g) were stirred under nitrogen and treated with 50% w/v sodium hydroxide (2 g in 4 ml). The mixture was stirred vigorously at 20° C. for 5 days. Water (100 ml) was added, and the product extracted with dichloromethane (3×50 ml). The combined organic layer was separated and dried over Na2SO4 before filtering. The solvent was evaporated in vacuo to give a residue which was purified by flash chromatography on silica. Elution with 5% ether/cyclohexane followed by solvent evaporation in vacuo gave the title compound (2.35 g). LCMS RT=4.32 min, ES+ve 339 (MH)+.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][CH2:10][OH:11])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]Br.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:11][CH2:10][CH2:9][O:8][Si:1]([C:4]([CH3:6])([CH3:7])[CH3:5])([CH3:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCO
Name
Quantity
7.56 g
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
0.067 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously at 20° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica
WASH
Type
WASH
Details
Elution with 5% ether/cyclohexane
CUSTOM
Type
CUSTOM
Details
followed by solvent evaporation in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
BrCCCCCCOCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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